(3S)-4-Ethenylideneoct-1-EN-3-OL
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Overview
Description
(3S)-4-Ethenylideneoct-1-EN-3-OL is an organic compound characterized by its unique structure, which includes a vinylidene group attached to an octene backbone with a hydroxyl group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Ethenylideneoct-1-EN-3-OL typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 4-ethynyloct-1-ene, followed by stereoselective reduction to yield the desired this compound. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for hydroboration, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Ethenylideneoct-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The vinylidene group can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of (3S)-4-ethenylideneoct-1-en-3-one.
Reduction: Formation of (3S)-4-ethyloct-1-en-3-ol.
Substitution: Formation of (3S)-4-ethenylideneoct-1-en-3-yl chloride or bromide.
Scientific Research Applications
(3S)-4-Ethenylideneoct-1-EN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-4-Ethenylideneoct-1-EN-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylidene group can participate in electrophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-Methylideneoct-1-EN-3-OL: Similar structure but with a methylidene group instead of a vinylidene group.
(3S)-4-Ethenylidenehex-1-EN-3-OL: Shorter carbon chain but similar functional groups.
Uniqueness
(3S)-4-Ethenylideneoct-1-EN-3-OL is unique due to its specific combination of a vinylidene group and an octene backbone, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
Properties
CAS No. |
651020-70-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-7-8-9(5-2)10(11)6-3/h6,10-11H,2-4,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
JNPNXLFRBJUSGI-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@H](C=C)O |
Canonical SMILES |
CCCCC(=C=C)C(C=C)O |
Origin of Product |
United States |
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